MAO-B Inhibition Potency vs. 7-Propoxy Analog: 1.4-Fold Difference with Divergent MAO-A Selectivity Profiles
8-Amino-7-ethoxyquinoline inhibits recombinant human MAO-B with an IC₅₀ of 1,130 nM (1.13 µM), while under the same assay format—kynuramine deamination measured by fluorescence detection of 4-hydroxyquinoline after 20 min—the 7-propoxy analog (8-amino-7-propoxyquinoline; CHEMBL1814645) yields an MAO-B IC₅₀ of 800 nM [1][2]. The 7-ethoxy compound is 1.4-fold less potent on MAO-B than its 7-propoxy counterpart. Crucially, the MAO-A IC₅₀ for the 7-ethoxy compound is >100,000 nM (>100 µM), indicating at least an ~88-fold selectivity window for MAO-B over MAO-A; in contrast, the 7-propoxy analog exhibits MAO-A IC₅₀ of 10,600 nM, yielding only a ~13-fold selectivity window [1][2].
| Evidence Dimension | MAO-B IC₅₀ and MAO-A/MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM; selectivity ratio (MAO-A/MAO-B) > ~88 |
| Comparator Or Baseline | 8-Amino-7-propoxyquinoline: MAO-B IC₅₀ = 800 nM; MAO-A IC₅₀ = 10,600 nM; selectivity ratio ≈ 13.3 |
| Quantified Difference | 7-Ethoxy is 1.4-fold less potent on MAO-B but exhibits an MAO-B selectivity window at least 6.6-fold wider than the 7-propoxy analog |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline after 20 min; ChEMBL-curated BindingDB data |
Why This Matters
For MAO-B inhibitor screening cascades where isoform selectivity is critical to avoid serotonergic side-effects, the 7-ethoxy substitution offers a substantially cleaner MAO-B selectivity profile than the 7-propoxy analog despite slightly lower absolute potency.
- [1] BindingDB BDBM50401981 (CHEMBL1575961). IC50: MAO-B = 1.13E+3 nM; MAO-A > 1.00E+5 nM. Human recombinant enzymes, kynuramine fluorometric assay. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50350503 (CHEMBL1814645). IC50: MAO-B = 800 nM; MAO-A = 1.06E+4 nM. Human recombinant enzymes. Curated by ChEMBL. View Source
